Sodium 2,6-dibromo-4-methylbenzene-1-sulfinate
Description
Properties
Molecular Formula |
C7H5Br2NaO2S |
|---|---|
Molecular Weight |
335.98 g/mol |
IUPAC Name |
sodium;2,6-dibromo-4-methylbenzenesulfinate |
InChI |
InChI=1S/C7H6Br2O2S.Na/c1-4-2-5(8)7(12(10)11)6(9)3-4;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
BGDUEHYKRWNELR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)S(=O)[O-])Br.[Na+] |
Origin of Product |
United States |
Preparation Methods
Bromination of Methylbenzene Derivatives
The initial step involves selective bromination at the 2- and 6-positions of methylbenzene derivatives. Literature indicates that electrophilic aromatic substitution using bromine in the presence of a catalyst such as iron or iron(III) bromide facilitates regioselective dibromination.
- Reagents: Bromine (Br₂), iron(III) bromide (FeBr₃), and the methylbenzene precursor.
- Conditions: Reflux in a suitable solvent such as acetic acid or dichloromethane.
- Outcome: Formation of 2,6-dibromo-4-methylbenzene with high regioselectivity due to the directing effects of the methyl group.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃ | Reflux, 2-4 hours | 85-90% | Literature |
Sulfonation to Form Benzene-1-sulfonate
The next step involves sulfonation to introduce the sulfonic acid group at the benzene ring, preferably at the position para to the methyl group, which is sterically favored.
- Reagents: Fuming sulfuric acid or concentrated sulfuric acid.
- Conditions: Heating at 80-120°C for several hours.
- Outcome: Formation of benzene-1-sulfonic acid derivatives.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Sulfonation | SO₃, H₂SO₄ | 80-120°C, 4-6 hours | 75-85% | Literature |
Conversion to Benzene-1-sulfonyl Chloride
The sulfonic acid derivative is then converted into the corresponding sulfonyl chloride, a key intermediate for sulfinylation.
- Reagents: Thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
- Conditions: Reflux under inert atmosphere.
- Outcome: Benzene-1-sulfonyl chloride with high yield.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Chlorination | SOCl₂ | Reflux, 2-4 hours | 88-92% | Literature |
Sulfinylation to Form Sodium 2,6-dibromo-4-methylbenzene-1-sulfinate
The final step involves nucleophilic substitution of the sulfonyl chloride with sodium sulfinate, typically sodium bisulfite or sodium sulfite, to generate the sulfinic acid sodium salt.
Method A: Direct Sulfinylation
- Reagents: Sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃).
- Conditions: Reflux in aqueous or alcoholic solvents.
- Outcome: Formation of the sulfinic acid sodium salt.
Method B: Oxidative Sulfinylation
- Reagents: Sodium bisulfite, oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
- Conditions: Mild heating under controlled pH.
- Outcome: Enhanced yield and purity.
| Method | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Direct sulfinylation | Na₂SO₃ | Water/ethanol | Reflux | 80-85% | Literature |
| Oxidative sulfinylation | NaHSO₃ + H₂O₂ | Aqueous | Room temp | 75-82% | Literature |
Summary of the Synthetic Route
Additional Considerations and Notes
- Selectivity: Bromination at the 2- and 6-positions is facilitated by the methyl group's activating and directing effects.
- Purification: Recrystallization from suitable solvents such as ethanol or ethyl acetate is recommended for high purity.
- Safety: Handling of bromine, sulfuric acid, and thionyl chloride requires appropriate safety measures due to their corrosive and toxic nature.
- Environmental Impact: Use of greener solvents and reagents is encouraged to minimize environmental footprint.
Chemical Reactions Analysis
Types of Reactions: Sodium 2,6-dibromo-4-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Sulfinates or sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2,6-dibromo-4-methylbenzene-1-sulfinate is an organosulfur compound that has a sulfonate group attached to a brominated aromatic ring. It has two bromine atoms at the 2 and 6 positions and a methyl group at the 4 position of the benzene ring. The presence of electron-withdrawing bromine atoms and an electron-donating methyl group influences its chemical behavior and applications in various fields.
Scientific Research Applications
This compound is a versatile reagent in synthetic organic chemistry. Research into the biological activity of this compound suggests it has a potential role in enzyme studies and drug development. It has been utilized as a probe for investigating biological pathways that involve sulfur-containing compounds. Its reactivity allows it to participate in biochemical transformations that may be relevant for therapeutic applications, particularly in the synthesis of sulfonamide-based drugs.
Use as Building Block
Sodium sulfinates act as building blocks for preparing many organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . A range of aryl/heteroaryl bromides were used for the in situ generation of aryl magnesium or aryl lithium reagents and trapped with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), followed by treatment with aqueous Na2CO3 . The purification was performed via liquid–liquid and solid–liquid extraction to avoid sulfonic acids and obtain the corresponding sodium arylsulfinates in good to high yields .
Mechanism of Action
The mechanism of action of Sodium 2,6-dibromo-4-methylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the bromine atoms can undergo electrophilic substitution. These properties make it a valuable reagent in synthetic chemistry, allowing for the formation of diverse chemical products.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of sodium 2,6-dibromo-4-methylbenzene-1-sulfinate, comparisons are drawn with structurally or functionally related sulfinates and sodium-containing aromatic compounds.
Structural Analogues
- Sodium 4-Methylbenzene-1-Sulfinate : Lacking bromine substituents, this compound exhibits reduced steric hindrance and lower electrophilic reactivity. Its applications focus on simpler sulfonation reactions, where halogen-free intermediates are preferred .

- Sodium 2,4-Dibromobenzene-1-Sulfinate : Positional isomerism (bromine at 2 and 4 vs. 2 and 6) alters electronic effects. The 2,6-dibromo derivative shows enhanced para-directing behavior due to steric constraints, whereas the 2,4-isomer may favor ortho/para selectivity in electrophilic substitutions .
Functional Analogues
- Sodium Bicarbonate (NaHCO₃) : While unrelated structurally, sodium bicarbonate’s role as a buffering agent contrasts with the sulfinate’s reactivity. Studies on sodium bicarbonate’s effects on rheological properties (e.g., in rice flour systems) highlight how sodium counterions influence solubility and ionic interactions, a principle applicable to sulfinate chemistry .

- Sodium Hydroxide (NaOH) : As a strong base, NaOH modifies pH in industrial processes, whereas the sulfinate’s utility lies in its nucleophilic sulfinate group. NaOH’s corrosive nature and sulfinate’s stability under acidic conditions underscore functional divergences .
Pharmacological and Industrial Relevance
- Sodium Hyaluronate : Used in medical applications (e.g., joint injections), sodium hyaluronate’s polymeric structure and biocompatibility differ starkly from the sulfinate’s small-molecule reactivity. However, both share sodium’s role in enhancing bioavailability .

- Butyryl-CoA Transferases : While unrelated to sulfinates, kinetic studies of CoA transferases (e.g., PGN0725, PGN1341) for butyryl-CoA and sodium acetate substrates emphasize sodium’s role in modulating enzymatic activity—a concept relevant to sodium-dependent sulfinate reactivity in catalytic systems .
Biological Activity
Sodium 2,6-dibromo-4-methylbenzene-1-sulfinate is an organosulfur compound that has gained attention for its potential biological activities. This compound features a sulfonate group attached to a brominated aromatic ring, with two bromine atoms at the 2 and 6 positions and a methyl group at the 4 position. The unique structure of this compound influences its reactivity and applications in various fields, particularly in enzyme studies and drug development.
The synthesis of this compound typically involves the sulfonation of 2,6-dibromo-4-methylbenzene. This process can be carried out using various sulfonating agents under controlled conditions to yield the desired sulfonate derivative. The presence of both electron-withdrawing bromine atoms and an electron-donating methyl group significantly enhances its reactivity, making it a versatile reagent in organic synthesis.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been explored as a probe for biological pathways involving sulfur-containing compounds. Its reactivity allows it to participate in biochemical transformations relevant to therapeutic applications, particularly in the synthesis of sulfonamide-based drugs.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting that this compound may possess similar properties. Studies on related dibrominated compounds indicate significant inhibition against various bacterial strains, including Staphylococcus aureus and Candida albicans .
- Anticancer Potential : Preliminary studies suggest that compounds with similar structural features may inhibit cell proliferation in cancer cell lines. For instance, brominated phenols have been reported to induce apoptosis in human cancer cells and inhibit tumor angiogenesis . While specific data on this compound is limited, its structural analogs provide a basis for further investigation into its anticancer properties.
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and biological activities of this compound compared to related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Sodium 2,4-dibromo-6-methylbenzene-1-sulfinate | Similar dibrominated structure | Different position of bromine affects reactivity |
| Sodium 2,6-dichloro-4-methylbenzene-1-sulfinate | Chlorine instead of bromine | Less reactive due to weaker electrophilic character |
| Sodium 2,6-dibromo-4-ethylbenzene-1-sulfinate | Ethyl group instead of methyl | Alters steric hindrance and reactivity compared to methyl |
Case Studies
While specific case studies focusing exclusively on this compound are scarce, research on structurally similar compounds provides insights into potential applications:
- Anticancer Activity : In vitro studies on brominated phenols have shown cytotoxic effects against various human cancer cell lines. For example, certain bromophenols were found to induce mitochondrial apoptosis and inhibit topoisomerase activity in cancer cells . These findings suggest that this compound may also exhibit similar mechanisms.
- Antimicrobial Studies : Research into the antimicrobial properties of dibrominated compounds indicates significant effectiveness against resistant bacterial strains. For instance, modifications in the bromination pattern have been shown to enhance activity against Staphylococcus aureus . This highlights the potential for this compound to be effective against challenging pathogens.
Q & A
Q. What are the recommended synthetic routes for Sodium 2,6-dibromo-4-methylbenzene-1-sulfinate, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves sulfonation of 4-methylbenzene derivatives followed by bromination. For example:
Start with 4-methylbenzenesulfonic acid; sulfonate using chlorosulfonic acid under controlled temperatures (0–5°C).
Brominate the intermediate using bromine (Br₂) in acetic acid, ensuring stoichiometric control (2:1 molar ratio for dibromination).
Neutralize with sodium hydroxide to isolate the sodium sulfinate salt.
Yield optimization requires monitoring reaction kinetics via HPLC or GC-MS (e.g., using ion-pair chromatography with sodium 1-octanesulfonate in the mobile phase for purity checks ). Adjust bromination time and temperature to minimize side products like tribrominated isomers.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns. The methyl group at position 4 appears as a singlet (~δ 2.3 ppm), while aromatic protons show coupling patterns consistent with dibromination.
- High-Performance Liquid Chromatography (HPLC) : Employ a methanol-buffer mobile phase (e.g., 65:35 methanol:sodium acetate buffer, pH 4.6) with UV detection at 254 nm for quantification .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode detects the molecular ion [M⁻] at m/z ~345 (C₇H₅Br₂O₂S⁻).
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Brominated aromatic compounds require:
- Ventilation : Use fume hoods to avoid inhalation of bromine vapors.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Neutralize residual bromine with sodium thiosulfate before disposal.
Refer to safety data sheets for brominated analogs (e.g., 1,4-Dibromo-2,3-difluorobenzene) for guidance on spill management and emergency procedures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for dibromination of methylbenzenesulfonates?
- Methodological Answer : Contradictions often arise from:
- Reagent Purity : Impure bromine or solvents (e.g., acetic acid with trace water) reduces efficiency. Validate reagent grades via Karl Fischer titration.
- Isolation Methods : Sodium sulfinate salts are hygroscopic; use anhydrous Na₂SO₄ during filtration and lyophilization for accurate yield calculations.
- Side Reactions : Tribromination or sulfonate degradation can occur. Monitor reaction progress with real-time FTIR to track bromine consumption .
Q. What strategies are effective for analyzing the crystal packing and intermolecular interactions of this compound?
- Methodological Answer : Use Mercury software (Cambridge Crystallographic Data Centre) to:
Visualize crystal structures and identify Br···Br halogen bonds (distance ~3.5 Å) and sulfinate-sodium coordination networks.
Perform packing similarity calculations against analogs (e.g., Sodium 3,5-dibromo-4-nitrosobenzene-1-sulfonate) to assess structural trends .
Calculate void spaces (e.g., using Mercury’s void visualization tool) to predict solvent accessibility in the lattice.
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Model the sulfinate group’s nucleophilicity and bromine’s electrophilic sites. Compare with experimental data (e.g., Suzuki-Miyaura coupling yields).
- Molecular Electrostatic Potential (MEP) Maps : Identify regions prone to nucleophilic attack (e.g., sulfinate oxygen vs. brominated aromatic ring).
- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (DMF, DMSO) to optimize catalytic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



